molecular formula C8H14N3O15P3 B12376320 6-Azauridine triphosphate

6-Azauridine triphosphate

Cat. No.: B12376320
M. Wt: 485.13 g/mol
InChI Key: NCKFQXVRKKNRBB-JAQFRMNXSA-N
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Description

6-Azauridine triphosphate is a nucleotide analog similar to uridine triphosphate. It is known for its role in inhibiting pyrimidine biosynthesis and affecting cellular nucleic acid levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-azauridine triphosphate involves the enzymatic incorporation of 6-azauridine into RNA constructs. This process can be facilitated by conjugating a thiophene ring at position 5 of the 6-azapyrimidine core, which enhances the enzymatic incorporation efficiency . The reaction conditions typically involve T7 RNA polymerase-mediated in vitro transcription .

Industrial Production Methods

Industrial production of this compound is not extensively documented. the enzymatic synthesis method mentioned above can be scaled up for industrial applications, provided the necessary enzymes and substrates are available in sufficient quantities.

Chemical Reactions Analysis

Types of Reactions

6-Azauridine triphosphate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include thiophene, T7 RNA polymerase, and various nucleotides . The conditions for these reactions typically involve in vitro transcription and enzymatic incorporation .

Major Products

The major products formed from these reactions include modified RNA constructs that incorporate this compound. These modified RNA constructs can be used for various biochemical assays and studies .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H14N3O15P3

Molecular Weight

485.13 g/mol

IUPAC Name

[[(2R,4S,5R)-5-(3,5-dioxo-1,2,4-triazin-2-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C8H14N3O15P3/c12-4-1-9-11(8(15)10-4)7-6(14)5(13)3(24-7)2-23-28(19,20)26-29(21,22)25-27(16,17)18/h1,3,5-7,13-14H,2H2,(H,19,20)(H,21,22)(H,10,12,15)(H2,16,17,18)/t3-,5?,6+,7-/m1/s1

InChI Key

NCKFQXVRKKNRBB-JAQFRMNXSA-N

Isomeric SMILES

C1=NN(C(=O)NC1=O)[C@H]2[C@H](C([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O

Canonical SMILES

C1=NN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O

Origin of Product

United States

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